Olivomycin D

Cancer Research Toxicology Cell Biology

Olivomycin D (CAS 6988-60-9) is a glycosidic antibiotic within the aureolic acid family, originally isolated from Streptomyces olivoreticuli. This compound binds non-intercalatively to the minor groove of DNA, specifically at GC-rich regions, thereby inhibiting DNA-dependent RNA synthesis.

Molecular Formula C47H66O22
Molecular Weight 983.0 g/mol
CAS No. 6988-60-9
Cat. No. B3344421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivomycin D
CAS6988-60-9
Molecular FormulaC47H66O22
Molecular Weight983.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
InChIInChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1
InChIKeyUACNEZBMTOCXQV-MJDWOOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Olivomycin D (CAS 6988-60-9): Aureolic Acid Antibiotic Sourcing and Technical Baseline


Olivomycin D (CAS 6988-60-9) is a glycosidic antibiotic within the aureolic acid family, originally isolated from Streptomyces olivoreticuli [1]. This compound binds non-intercalatively to the minor groove of DNA, specifically at GC-rich regions, thereby inhibiting DNA-dependent RNA synthesis [2]. It exhibits strong antibacterial activity against Gram-positive bacteria but weak activity against Gram-negative strains . Olivomycin D is one of several closely related congeners (A, B, C, and D) that share a common aglycone (olivin) but differ in their saccharide substituents [3].

Why Olivomycin D Cannot Be Generically Substituted Within the Aureolic Acid Class


Despite sharing a common aglycone core (olivin) and a similar DNA minor-groove binding mechanism, aureolic acid antibiotics such as mithramycin, chromomycin A3, and olivomycin exhibit profound, non-intuitive differences in biological activity. Direct comparative studies reveal that these structurally related compounds can display over 1000-fold differences in toxicity towards the same cell line, depending on its species of origin [1]. Furthermore, the distinct saccharide patterns among the olivomycin congeners (A, B, C, and D) dictate their specific physicochemical properties and biological interactions [2]. These findings underscore that the identity and arrangement of the sugar moieties are critical drivers of cell-type selectivity and intracellular trafficking, making generic substitution highly unreliable for research or industrial applications [3].

Quantitative Differentiation of Olivomycin D Against In-Class Comparators and Congeners


Species-Specific Toxicity Profile in Mammalian Cell Culture Models

In a direct comparative study of structurally related aureolic acids, the toxicity profile of olivomycin was shown to be both quantitatively and qualitatively distinct. While all three drugs were most toxic to human cells, the relative sensitivity of rodent cell lines was drug-specific [1]. For example, the sensitivity pattern between mouse and Chinese hamster cells was reversed when comparing mithramycin to chromomycin A3 and olivomycin [2]. These differences, exceeding 1000-fold in some cases, are attributed to the interaction of specific sugar residues with cell-surface receptors that dictate intracellular entry [3].

Cancer Research Toxicology Cell Biology

Molecular Basis for GC-Sequence DNA Binding Preference

Computational modeling has demonstrated that olivomycin exhibits a significant preference for binding the minor groove of the d(CG) sequence. This specificity is predominantly due to the formation of hydrogen bonds between the hydroxyl groups on its aglycone and the 2-amino group of a central guanine base [1]. This mode of interaction, while shared in class, has distinct kinetic parameters for olivomycin compared to its close relative, chromomycin A3. Kinetic analyses show that the dissociation rate of the olivomycin-DNA complex varies significantly depending on the exact tetranucleotide G/C sequence (SGS, SGS, and SGS sites), a property that differentiates it from chromomycin A3 and mithramycin [2].

Molecular Pharmacology Structural Biology DNA Interactions

Carbohydrate Moiety Differentiating Congener D from A, B, and C

The olivomycin complex consists of four main congeners: A, B, C, and D. While all share the aglycone olivin, they are differentiated by their saccharide composition and substitution patterns [1]. Olivomycin D is the core structure from which other variants, like olivomycin A (the major component), are derived through additional glycosylation [2]. Specifically, olivomycin A is defined as 3D-O-[2,6-Dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl]olivomycin D [3]. This structural distinction directly impacts molecular properties, with olivomycin D having a molecular weight of 983.01 g/mol compared to olivomycin A's 1197.27 g/mol .

Natural Products Chemistry Analytical Chemistry Structural Elucidation

Antibacterial Activity Spectrum: Gram-Positive Selectivity

Olivomycin D exhibits a characteristic antibacterial profile common to the aureolic acid class: strong activity against Gram-positive bacteria and weak activity against Gram-negative bacteria . This differential activity is consistent across multiple vendor technical datasheets [1]. While quantitative minimum inhibitory concentration (MIC) data is not available in the current search, this established Gram-positive selectivity is a functional marker of the compound's mechanism, which involves DNA binding and subsequent inhibition of RNA synthesis [2].

Microbiology Antibiotic Discovery Mechanism of Action

Olivomycin D: Validated Research Applications Based on Differential Evidence


Investigating Species-Specific Cellular Uptake and Cytotoxicity Mechanisms

Use Olivomycin D as a molecular probe to dissect the role of cell-surface glycosylation and receptor-mediated endocytosis in governing drug sensitivity. The >1000-fold difference in toxicity across mammalian species, as demonstrated in the Gupta et al. study, makes it an ideal tool for comparative cell biology [1]. The unique reversal of sensitivity patterns between mouse and Chinese hamster cells for olivomycin versus mithramycin provides a clear, quantitative endpoint for genetic and biochemical studies of intracellular transport.

Probing Kinetic Determinants of GC-Rich DNA Transcription Inhibition

Employ Olivomycin D in in vitro transcription and DNA binding assays to explore the relationship between drug-DNA dissociation kinetics and transcriptional output. The finding that its dissociation rate varies significantly across different G/C tetranucleotide sequences, which is distinct from chromomycin A3, positions it as a powerful tool for investigating gene-specific inhibition [2].

Serving as a Reference Standard for Congener-Specific Analytical Chemistry

Utilize Olivomycin D as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at differentiating and quantifying individual olivomycin congeners in fermentation broths or complex biological matrices. Its distinct molecular weight (983.01 g/mol) and well-defined structural relationship to other olivomycins provide the necessary specificity for accurate identification [3].

Validating Antibacterial Assays with a Gram-Positive Selective Control

Incorporate Olivomycin D as a positive control in antibiotic discovery and characterization workflows where differentiation between Gram-positive and Gram-negative activity is critical. Its well-established, strong Gram-positive and weak Gram-negative activity profile provides a reliable benchmark for evaluating the spectrum and potency of novel antimicrobial agents .

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